An In-depth Technical Guide to 2-Chloro-3-fluorobenzyl bromide
An In-depth Technical Guide to 2-Chloro-3-fluorobenzyl bromide
CAS Number: 874285-19-5
This technical guide provides a comprehensive overview of 2-Chloro-3-fluorobenzyl bromide, a halogenated aromatic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its applications in medicinal chemistry.
Chemical and Physical Data
2-Chloro-3-fluorobenzyl bromide, with the CAS number 874285-19-5, is a key synthetic intermediate.[1] Its chemical structure and properties are summarized in the table below. While specific experimental data for this compound is limited, properties of structurally similar compounds are provided for estimation.
| Property | Value | Source/Notes |
| CAS Number | 874285-19-5 | [1] |
| Molecular Formula | C₇H₅BrClF | [1] |
| Molecular Weight | 223.47 g/mol | [1] |
| Alternate Name | 1-(Bromomethyl)-2-chloro-3-fluorobenzene | [1] |
| Boiling Point | Estimated: ~100-110 °C at 10 mmHg | Based on similar compounds like 2-Chlorobenzyl bromide (103-104 °C/10 mmHg)[2] and 2-Fluorobenzyl bromide (84-85 °C/15 mmHg)[3]. |
| Density | Estimated: ~1.5-1.6 g/mL at 25 °C | Based on similar compounds like 2-Chlorobenzyl bromide (1.583 g/mL)[2] and 2-Fluorobenzyl bromide (1.567 g/mL)[3]. |
| Appearance | Likely a liquid | Based on analogous compounds. |
| Solubility | Insoluble in water, soluble in organic solvents like carbon tetrachloride, acetonitrile, and dichloromethane. | General solubility for benzyl bromides. |
Safety Information
2-Chloro-3-fluorobenzyl bromide is expected to be a corrosive and lachrymatory compound. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this substance. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Classification (Estimated based on similar compounds):
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[4] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][3][4] |
Precautionary Statements (Recommended):
| Code | Statement |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |
| P405 | Store locked up.[4][5] |
Experimental Protocols
Synthesis of 2-Chloro-3-fluorobenzyl bromide
Reaction:
2-Chloro-3-fluorotoluene + N-Bromosuccinimide (NBS) --(Radical Initiator, Light)--> 2-Chloro-3-fluorobenzyl bromide + Succinimide
Materials:
-
2-Chloro-3-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Dibenzoyl peroxide - BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Light source (e.g., tungsten lamp)
Procedure (Adapted from the synthesis of 2-chloro-4-fluorobenzyl bromide[6]):
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve 2-chloro-3-fluorotoluene in anhydrous carbon tetrachloride.
-
Add a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux.
-
While refluxing and irradiating with a tungsten lamp, slowly add a solution of N-Bromosuccinimide in anhydrous carbon tetrachloride from the dropping funnel over a period of several hours.
-
Continue heating and irradiating the reaction mixture until the reaction is complete (monitoring by TLC or GC is recommended). The disappearance of the starting material and the formation of the product can be tracked.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 2-Chloro-3-fluorobenzyl bromide.
Applications in Drug Development
Halogenated benzyl bromides are valuable building blocks in medicinal chemistry due to their ability to introduce a substituted benzyl moiety into a target molecule. This can significantly influence the pharmacological properties of a drug candidate, including its binding affinity, metabolic stability, and bioavailability.
2-Chloro-3-fluorobenzyl bromide serves as a versatile reagent for the alkylation of various nucleophiles, such as amines, phenols, thiols, and carbanions. This reactivity is exploited in the synthesis of a wide range of pharmaceutical compounds. For instance, the structurally related 3-chloro-2-fluorobenzyl bromide is a key intermediate in the synthesis of the HIV integrase inhibitor, Elvitegravir.[7] The 2-chloro-3-fluorobenzyl group can be introduced into a molecule to explore structure-activity relationships (SAR) and optimize the properties of a lead compound.
The presence of both chlorine and fluorine atoms on the benzene ring offers specific advantages. The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can also modulate the pKa of nearby functional groups, which can improve cell membrane permeability and target binding. The chlorine atom can also contribute to the overall electronic and steric properties of the molecule, influencing its interaction with biological targets.
Visualizations
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of 2-Chloro-3-fluorobenzyl bromide and its subsequent use in the preparation of a potential drug candidate.
Caption: Synthetic and application workflow of 2-Chloro-3-fluorobenzyl bromide.
Logical Relationship in Drug Discovery
The following diagram illustrates the logical relationship of utilizing 2-Chloro-3-fluorobenzyl bromide as a building block in a typical drug discovery process.
Caption: Role of 2-Chloro-3-fluorobenzyl bromide in drug discovery.
References
- 1. scbt.com [scbt.com]
- 2. 2-Chlorobenzyl bromide 97 611-17-6 [sigmaaldrich.com]
- 3. 2-Fluorobenzyl bromide 98 446-48-0 [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
